6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Synthesis of the Piperazine Derivative: The benzodioxole is then reacted with piperazine to form the benzodioxol-5-ylmethyl piperazine derivative.
Formation of the Triazine Core: The triazine core is synthesized separately through the reaction of cyanuric chloride with an appropriate amine.
Coupling Reaction: Finally, the benzodioxol-5-ylmethyl piperazine derivative is coupled with the triazine core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and triazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced amine derivatives of the triazine core.
Substitution: Substituted piperazine or triazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool in molecular biology.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Compared to similar compounds, 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a triazine core, piperazine ring, and benzodioxole moiety. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C23H24F3N7O2 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H24F3N7O2/c24-23(25,26)16-2-1-3-17(11-16)28-22-30-20(29-21(27)31-22)13-33-8-6-32(7-9-33)12-15-4-5-18-19(10-15)35-14-34-18/h1-5,10-11H,6-9,12-14H2,(H3,27,28,29,30,31) |
InChI Key |
QMRNBWRRCACMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC(=NC(=N4)NC5=CC=CC(=C5)C(F)(F)F)N |
Origin of Product |
United States |
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